molecular formula C21H19N3O3 B13852358 4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide

4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide

Katalognummer: B13852358
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: VWTCRZKPHCOHGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide is a complex organic compound with a unique structure that includes a benzamide core, a nitro-substituted biphenyl group, and a methylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

Major products formed from these reactions include amino-substituted derivatives, reduced biphenyl compounds, and various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzamide core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitro-substituted biphenyl derivatives and benzamide compounds with different substituents.

Uniqueness

The uniqueness of 4-((Methylamino)methyl)-N-(4-nitro-[1,1’-biphenyl]-3-yl) Benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H19N3O3

Molekulargewicht

361.4 g/mol

IUPAC-Name

4-(methylaminomethyl)-N-(2-nitro-5-phenylphenyl)benzamide

InChI

InChI=1S/C21H19N3O3/c1-22-14-15-7-9-17(10-8-15)21(25)23-19-13-18(11-12-20(19)24(26)27)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,23,25)

InChI-Schlüssel

VWTCRZKPHCOHGB-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.